molecular formula C12H10F6O4 B106954 Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate CAS No. 35480-31-0

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

Cat. No. B106954
CAS RN: 35480-31-0
M. Wt: 332.19 g/mol
InChI Key: YLMXTGWAYICZRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including esterification and treatment with various reagents. For instance, the synthesis of methyl 3,4-bis(trifluoroacetoxy)benzoate and its transformation into methyl 3,4-bis(pentafluoroethoxy)benzoate is described, involving esterification followed by treatment with trifluoroacetic anhydride and sulfur tetrafluoride in anhydrous hydrogen fluoride solution . This suggests that a similar approach could potentially be applied to synthesize methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate, with appropriate modifications to account for the different positions of the substituents on the benzene ring.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate has been determined using techniques such as single-crystal X-ray crystallography . These analyses reveal the spatial arrangement of atoms within the molecule and can show how intramolecular and intermolecular hydrogen bonding affects the structure. While the exact structure of methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is not provided, it can be inferred that such a compound would likely exhibit similar structural features, including potential hydrogen bonding and the influence of substituents on the overall molecular conformation.

Chemical Reactions Analysis

The papers describe various chemical reactions involving benzimidazole derivatives and benzoate esters. For example, the interaction of bis(trifluoroacetoxy)benzoates with sulfur tetrafluoride leads to the formation of bis(pentafluoroethoxy)benzoates . This indicates that methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate could also undergo chemical transformations when treated with specific reagents, potentially leading to the formation of new compounds with different functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds studied, such as melting points, solubility, and acidity, are influenced by the nature of the substituents on the benzene ring . For instance, the presence of a methyl group can reduce solubility and acidity, while Cl and NO2 groups can increase these properties . By analogy, the trifluoroethoxy groups in methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate would likely have a significant impact on its physical and chemical properties, potentially leading to high solubility and reactivity due to the electron-withdrawing nature of the trifluoromethyl groups.

Scientific Research Applications

Antiarrhythmic Activity

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate has been evaluated for its antiarrhythmic properties. Research indicates that benzamides with trifluoroethoxy ring substituents, including those derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, exhibit significant oral antiarrhythmic activity. Variations in the heterocyclic ring are permissible, but the activity is influenced by the basicity of the amine nitrogen and the link between heterocycle and amide nitrogen (Banitt et al., 1977).

Synthesis of Fluorinated Compounds

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is used in the synthesis of fluorinated compounds. These compounds have diverse applications in fields such as polymers, pharmaceuticals, and pesticides. The synthesis often involves reactions with haloalkyl fluorides or nucleophilic phenol derivatives (Gupton et al., 1982).

Interaction with Sulfur Tetrafluoride

The interaction of derivatives of methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate with sulfur tetrafluoride has been studied. This research provides insights into the chemical transformations and potential applications in synthesizing new fluorine-containing compounds, which could have implications in various chemical industries (Gaidarzhy et al., 2020).

Development of Liquid Crystalline Thermosets

Studies have shown that compounds related to methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate are used in the development of liquid crystalline thermosets. These materials have potential applications in advanced composites and materials science, where the alignment and anisotropic properties of the liquid crystalline phase can be exploited (Mormann & Bröcher, 1998).

Synthesis of Epoxy Resins

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate and its derivatives are utilized in the synthesis of various epoxy resins. These resins are significant in the production of coatings, adhesives, and composites due to their excellent mechanical and thermal properties. Research into the modification of these resins can lead to materials with tailored properties for specific industrial applications (Patel et al., 1998).

properties

IUPAC Name

methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F6O4/c1-20-10(19)8-4-7(21-5-11(13,14)15)2-3-9(8)22-6-12(16,17)18/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMXTGWAYICZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RS Gani, AK Kudva, K Timanagouda, SBH Mujawar… - Bioorganic …, 2021 - Elsevier
Background A hybrid molecule of different biologically active substances can improve affinity and efficiency compared to a standard drug. Hence based on this fact, we predict that a …
Number of citations: 24 www.sciencedirect.com
EH Banitt, WE Coyne, JR Schmid… - Journal of Medicinal …, 1975 - ACS Publications
Benzamides and naphthamides characterized by one or more 2, 2, 2-trifluoroethoxy ring substituents have been prepared and evaluated as antiarrhythmic agents in mice. Structure-…
Number of citations: 51 pubs.acs.org

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